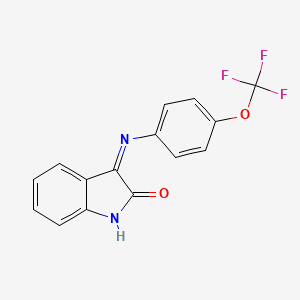
3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one” is a chemical compound . It’s a derivative of 3-iminoindole-2-one , a class of compounds that have attracted attention for their bioactivities such as anti-bacterial, anti-virus, and neuroprotective activities .
Molecular Structure Analysis
The molecular structure of similar compounds, like 3-(4-hydroxyphenylimino)indolin-2-one, has been analyzed using X-ray structural analysis . In this compound, the dihedral angle between the indole and benzene rings is 61.63° . Molecules are linked into dimers by N-H⋯O hydrogen bonds, generating rings of graph-set motif R(2)(2)(8). The dimers are further connected into a three-dimensional network by O-H⋯O and C-H⋯O hydrogen bonds .Applications De Recherche Scientifique
Electrochromic Devices
3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one: derivatives have been studied for their potential use in electrochromic devices (ECDs) . These materials can change color when an electric charge is applied, making them suitable for applications like smart windows , auto-dimming mirrors , and energy storage devices . The trifluoromethoxy group in these compounds can influence the electronic properties, such as the HOMO and LUMO energy levels, which are crucial for the color-changing behavior.
Anti-Inflammatory Agents
Research has indicated that certain 3-substituted-indolin-2-one derivatives exhibit significant anti-inflammatory activity . They can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, which are key players in inflammatory responses. This suggests that these compounds could be developed into new anti-inflammatory drugs.
Antiviral and Antitubercular Activity
Indole derivatives, including those related to 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one, have shown promise as antiviral and antitubercular agents . These compounds have been tested against a range of RNA and DNA viruses, including Coxsackie B4 virus, indicating their potential in treating infectious diseases.
Corrosion Inhibition
The Schiff base derivatives of indolin-2-one compounds have been explored for their corrosion inhibition properties . These compounds can form a protective layer on metals, preventing or slowing down corrosion, which is valuable in industrial applications where metal preservation is critical.
Analytical Chemistry
In analytical chemistry, the structural properties of indolin-2-one derivatives, including their crystalline nature and specific odors , make them interesting for various analytical applications . Their ability to form crystals can be utilized in X-ray crystallography to determine molecular structures.
Biochemical Research
Indole derivatives, including 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one, are important in biochemical research due to their diverse biological activities . They are used to study biochemical pathways and may serve as the basis for developing new biochemical assays.
Pharmacological Applications
In pharmacology, these compounds are being investigated for their potential as drug candidates due to their biological activities, including their roles as anti-inflammatory and antitubercular agents . Their interactions with various biological targets are of particular interest for drug development.
Materials Science
The indole nucleus, which is part of the structure of 3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one, is significant in materials science. It is found in many synthetic drug molecules and has applications in developing new materials with broad-spectrum biological activities .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular functions
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways can vary widely and are subject to further investigation.
Result of Action
One study found that a 3-substituted-indolin-2-one derivative showed significant anti-inflammatory activity, inhibiting nitric oxide production related to inflammation, suppressing the production of tumor necrosis factor-alpha (tnf-α) and interleukin-6 (il-6) in a concentration-dependent manner, and mrna expression .
Propriétés
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]imino-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-7-5-9(6-8-10)19-13-11-3-1-2-4-12(11)20-14(13)21/h1-8H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMTZPHXVUMZIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)OC(F)(F)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Trifluoromethoxy)phenyl)imino)indolin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



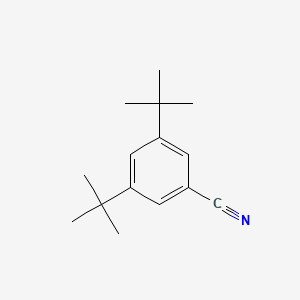

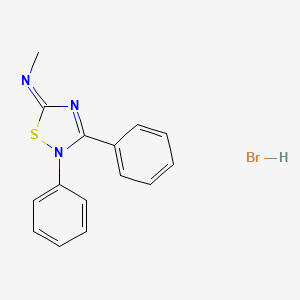
![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)
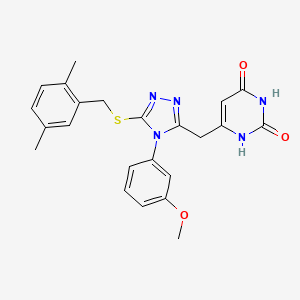
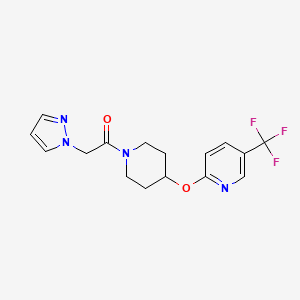
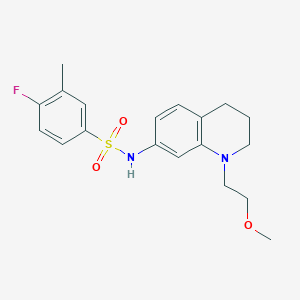
![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
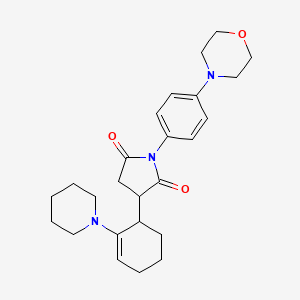
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)
![[1-(Methoxymethyl)cyclohexyl]methanamine](/img/structure/B2973103.png)
![(E)-N-(4-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2973104.png)